1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone
Description
Chemical Identity and Structure This compound (CAS: 917379-91-0) is a glycosylated acetophenone derivative with the molecular formula C₃₅H₃₄O₁₃ and molecular weight 662.64 g/mol . Its structure comprises a 2,2-diphenyl-1,3-benzodioxole moiety linked to a β-D-glucopyranosyl unit via an ethanone bridge. The glucopyranosyl group is fully acetylated at the 2, 3, 4, and 6 positions, enhancing its lipophilicity and stability during synthetic applications . The SMILES notation confirms the stereochemistry: O=C(C1=CC=C(OC(C2=CC=CC=C2)(C3=CC=CC=C3)O4)C4=C1)CO[C@@H]5O[C@H](COC(=O)C)[C@@H](OC(=O)C)[C@H](OC(=O)C)[C@H]5OC(=O)C .
Applications
Primarily used as an intermediate in synthesizing cyanidin 3-glucoside derivatives, this compound plays a critical role in glycosylation reactions due to its acetyl-protected sugar moiety, which facilitates controlled deprotection .
Properties
Molecular Formula |
C35H34O13 |
|---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H34O13/c1-20(36)41-19-30-31(43-21(2)37)32(44-22(3)38)33(45-23(4)39)34(46-30)42-18-27(40)24-15-16-28-29(17-24)48-35(47-28,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-17,30-34H,18-19H2,1-4H3 |
InChI Key |
ZDDBTISFVYKIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Diphenyl-1,3-benzodioxol-5-yl Ethanone
The aglycone is synthesized via Friedel-Crafts acylation of 2,2-diphenyl-1,3-benzodioxole. Key steps include:
- Formation of benzodioxol core : Condensation of catechol derivatives with benzaldehyde derivatives under acidic conditions.
- Acylation : Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group at the 5-position.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzodioxol formation | Benzaldehyde, H₂SO₄, 110°C | 78–85 |
| Acylation | Acetyl chloride, AlCl₃, 0°C | 65–72 |
Synthesis of the Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl
Glucose Protection Strategy
The glucopyranosyl donor is prepared by peracetylation of D-glucose:
- Acetylation : Treatment with acetic anhydride in pyridine to protect all hydroxyl groups.
- Anomeric activation : Conversion to glycosyl bromide using HBr in acetic acid.
Optimized Protocol
- Reagents : D-glucose (1 equiv), acetic anhydride (5 equiv), pyridine (catalyst), 24 h, 25°C.
- Product : 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (yield: 89%).
Glycosylation Reaction
Koenigs-Knorr Glycosylation
The aglycone is coupled with the glycosyl donor under mild alkaline conditions to form the beta-glycosidic bond:
- Reaction setup : Aglycone (1 equiv), glycosyl bromide (1.2 equiv), Ag₂CO₃ (promoter), dichloromethane, 0–5°C.
- Mechanism : Neighboring group participation of acetyl groups ensures beta-configuration.
Yield and Purity
| Parameter | Value |
|---|---|
| Reaction time | 4–6 h |
| Isolated yield | 68–74% |
| Purity (HPLC) | ≥95% |
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications.
Spectroscopic Validation
- ¹H NMR : Key signals include acetyl singlets (δ 2.0–2.1 ppm) and anomeric proton (δ 5.3 ppm, J = 8.2 Hz, beta-configuration).
- MS (ESI+) : m/z 663.3 [M+H]⁺, consistent with molecular formula C₃₅H₃₄O₁₃.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Regulatory Compliance
- Impurity profiling : LC-MS monitors acetyl migration byproducts (<0.1%).
- Stability studies : Acetyl groups remain intact under controlled humidity (RH <30%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Koenigs-Knorr | High beta-selectivity | Silver salt cost |
| Trichloroacetimidate | Mild conditions | Additional synthesis steps |
| Enzymatic | Eco-friendly | Low scalability |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Acetylated derivatives (e.g., target compound, 23141-00-6) exhibit superior stability in organic solvents compared to non-acetylated analogues like Polygoacetophenoside .
- The diphenylbenzodioxole group in the target compound confers UV absorption at 280–320 nm, useful in HPLC analysis .
Biological Activity
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone (CAS Number: 917379-91-0) is a complex organic compound notable for its potential biological activities. This compound serves as an intermediate in the synthesis of Cyanidol 3-Glucoside, an anthocyanin found in various fruits and vegetables, which has been associated with numerous health benefits including antioxidant properties.
The molecular formula of this compound is with a molecular weight of 662.64 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C35H34O13 |
| Molecular Weight | 662.64 g/mol |
| CAS Number | 917379-91-0 |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of phenolic groups. Studies have indicated that anthocyanins can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the prevention of chronic diseases.
Cytotoxicity and Anticancer Activity
Recent research has highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, studies on similar benzodioxole derivatives have shown promising results against breast (MCF-7) and liver (HepG2) cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12b | MCF-7 | 2.67 |
| Compound 13a | MCF-7 | 6.21 |
| Compound 13b | MCF-7 | 1.07 |
| Erlotinib | MCF-7 | 2.51 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at G2/M and S phases in different cell types .
Enzyme Inhibition
In silico studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer progression. For example, dual inhibition against EGFR and PARP-1 has been observed with related compounds showing IC50 values of 62.4 nM for EGFR and 1.24 nM for PARP-1 compared to standard drugs .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines using the MTT assay. The results indicated that certain modifications to the benzodioxole structure significantly enhanced anticancer activity.
- Antioxidant Activity Evaluation : Another study utilized DPPH radical scavenging assays to assess the antioxidant potential of anthocyanin derivatives synthesized from this compound. The results demonstrated a strong correlation between structural features and antioxidant capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
